

# In-Depth Technical Guide: Glucokinase Activator 5 (CAS Number: 536736-95-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Glucokinase Activator 5**, with the Chemical Abstracts Service (CAS) number 536736-95-5, is a small molecule allosteric activator of the glucokinase (GK) enzyme. Also known as WAY-615145, its chemical name is N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes. By enhancing the activity of glucokinase, activators like WAY-615145 promote glucose-stimulated insulin secretion and hepatic glucose uptake, making them a promising therapeutic target for the treatment of type 2 diabetes mellitus.[2]

This technical guide provides a comprehensive overview of **Glucokinase Activator 5**, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

## Core Data and Properties Chemical and Physical Properties



| Property          | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| CAS Number        | 536736-95-5                                | [1]       |
| Synonyms          | Glucokinase activator 5, WAY-615145        |           |
| IUPAC Name        | N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide |           |
| Molecular Formula | C16H18N2OS                                 | [1]       |
| Molecular Weight  | 286.39 g/mol                               | [1]       |

## **In Vitro Efficacy**

The following table summarizes the key in vitro efficacy parameters of **Glucokinase Activator 5** based on available data.

| Parameter                           | Value                       | Description                                                                                                    |
|-------------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------|
| EC50                                | Data not publicly available | The concentration of the activator that produces 50% of the maximal response.                                  |
| S0.5 (in the presence of activator) | Data not publicly available | The glucose concentration at which the enzyme exhibits half-maximal velocity in the presence of the activator. |
| Fold Activation                     | Data not publicly available | The factor by which the activator increases the glucokinase activity at a given glucose concentration.         |

Note: Specific quantitative data from the primary publication by Lang M, et al. (2011) is not publicly available in full.

## **Mechanism of Action and Signaling Pathways**



Glucokinase activators (GKAs) like WAY-615145 bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2] This modulation of glucokinase activity impacts downstream signaling pathways in both pancreatic β-cells and hepatocytes.

## Pancreatic β-Cell Signaling

In pancreatic  $\beta$ -cells, the activation of glucokinase by WAY-615145 increases the rate of glucose phosphorylation to glucose-6-phosphate. This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.



Click to download full resolution via product page

**Figure 1.** Signaling pathway of WAY-615145 in pancreatic  $\beta$ -cells.

## **Hepatic Signaling**

In hepatocytes, glucokinase activation by WAY-615145 also increases the formation of glucose-6-phosphate. This enhances the rate of glycolysis and promotes the synthesis of glycogen, the storage form of glucose. The increased glucose utilization by the liver contributes to a reduction in hepatic glucose output, further aiding in the control of blood glucose levels.





Click to download full resolution via product page

Figure 2. Signaling pathway of WAY-615145 in hepatocytes.

## **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize glucokinase activators. The specific details for WAY-615145 would be found in the primary literature.

## In Vitro Glucokinase Activation Assay

This assay measures the ability of a compound to enhance the activity of recombinant glucokinase.

Principle: The production of glucose-6-phosphate by glucokinase is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm.

#### Materials:

- Recombinant human glucokinase
- Glucose
- ATP
- MqCl2



- Dithiothreitol (DTT)
- NADP+
- Glucose-6-phosphate dehydrogenase (G6PDH)
- HEPES buffer (pH 7.4)
- WAY-615145 (dissolved in DMSO)
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, ATP, and NADP+.
- Add varying concentrations of glucose to the wells of the microplate.
- Add a fixed concentration of WAY-615145 or vehicle (DMSO) to the appropriate wells.
- Add recombinant glucokinase and G6PDH to initiate the reaction.
- Incubate the plate at a controlled temperature (e.g., 30°C).
- Monitor the increase in absorbance at 340 nm over time in a kinetic mode.
- Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
- Plot V0 against the glucose concentration and fit the data to the Hill equation to determine S0.5 and the maximal velocity (Vmax).
- To determine the EC50, perform the assay at a fixed, sub-saturating glucose concentration with varying concentrations of WAY-615145.





Click to download full resolution via product page

Figure 3. Workflow for in vitro glucokinase activation assay.

## In Vivo Efficacy Study in a Diabetic Animal Model

## Foundational & Exploratory





This study evaluates the glucose-lowering effect of WAY-615145 in a relevant animal model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

Principle: The compound is administered to diabetic animals, and its effect on blood glucose levels is monitored over time.

#### Materials:

- Diabetic animal model (e.g., db/db mice)
- WAY-615145
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Glucometer and test strips
- Blood collection supplies

#### Procedure:

- Acclimatize the animals to the housing conditions.
- Fast the animals overnight (e.g., 16 hours) with free access to water.
- Record the baseline blood glucose levels (t=0) from a tail snip.
- Administer WAY-615145 or vehicle orally by gavage at a predetermined dose.
- Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
- Measure blood glucose levels at each time point.
- Analyze the data by comparing the blood glucose levels of the treated group to the vehicletreated control group. Calculate the area under the curve (AUC) for blood glucose to assess the overall glucose-lowering effect.





Click to download full resolution via product page

**Figure 4.** Workflow for in vivo efficacy study in a diabetic animal model.

## Conclusion

**Glucokinase Activator 5** (WAY-615145) is a small molecule that allosterically activates glucokinase, a key regulator of glucose metabolism. Its mechanism of action, involving the enhancement of insulin secretion from pancreatic  $\beta$ -cells and the promotion of hepatic glucose uptake, positions it as a compound of interest for the development of novel anti-diabetic



therapies. Further research to fully elucidate its in vivo pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other glucokinase activators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. synergypublishers.com [synergypublishers.com]
- 2. Allosteric activators of glucokinase: potential role in diabetes therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Glucokinase Activator 5 (CAS Number: 536736-95-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578791#glucokinase-activator-5-cas-number-536736-95-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com